molecular formula C10H7ClO3S B13019644 Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13019644
M. Wt: 242.68 g/mol
InChI Key: JEULTSSFLYPHCA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional scaffold is of significant interest in the development of novel therapeutic agents due to its structural similarity to established bioactive molecules. The benzo[b]thiophene core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Specifically, 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been reported as balanced dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, presenting a promising pathway for the development of new anti-inflammatory agents with improved safety profiles . The presence of both chloro and hydroxy substituents on this scaffold allows for further synthetic diversification, making it a versatile building block for creating combinatorial libraries . This compound is supplied for research applications only, including use as a precursor in organic synthesis, material science, and the exploration of new biological prototypes. It is strictly intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7ClO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

JEULTSSFLYPHCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)O

Origin of Product

United States

Preparation Methods

Cyclization via Thioglycolate Condensation

A common approach involves the condensation of substituted halobenzaldehydes with thioglycolate esters under basic conditions to form the benzo[b]thiophene ring. For example, the reaction of 4-chloro-2-fluorobenzaldehyde with methyl thioglycolate in the presence of a base such as triethylamine in an aprotic solvent like DMSO at elevated temperatures (80–130 °C) leads to the formation of this compound or its ethyl analogs.

  • Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while maintaining high yields (58–96%).
  • The reaction proceeds via nucleophilic attack of the thioglycolate on the aldehyde, followed by cyclization and aromatization.

Esterification and Cyclization

The intermediate carboxyphenylthioglycolic acid derivatives are esterified using classical methods such as treatment with methanol and sulfuric acid to yield methyl esters. Subsequent intramolecular condensation and cyclization are promoted by sodium methoxide in methanol, forming the benzo[b]thiophene-2-carboxylate core with a hydroxyl group at the 3-position.

Selective Halogenation

Selective chlorination at the 4-position of the benzo[b]thiophene ring is achieved through electrophilic aromatic substitution or by using halogenated starting materials:

  • Starting from 4-chlorobenzaldehyde derivatives ensures the chlorine substituent is introduced early in the synthesis.
  • Alternatively, post-cyclization halogenation can be performed, but this often requires careful control to avoid polyhalogenation or substitution at undesired positions.

Purification and Isolation

The crude product is typically isolated by precipitation upon cooling the reaction mixture, followed by filtration. Further purification is achieved by recrystallization from solvents such as dioxane or xylene to obtain high-purity this compound.

Summary of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Condensation and cyclization 4-chloro-2-fluorobenzaldehyde, methyl thioglycolate, triethylamine, DMSO, 80–130 °C (microwave-assisted possible) Formation of benzo[b]thiophene core with methyl ester and hydroxyl groups
2 Esterification Methanol, sulfuric acid Methyl ester formation
3 Intramolecular cyclization Sodium methoxide in methanol Cyclization to benzo[b]thiophene ring
4 Purification Cooling, filtration, recrystallization (dioxane/xylene) Pure this compound

Detailed Research Findings

  • Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction times from 17 hours to 15 minutes while maintaining good yields (up to 96%). This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 90–130 °C.

  • Halogenation and Functional Group Manipulation : Selective halogenation at the 4-position is facilitated by starting with halogenated benzaldehydes or via controlled electrophilic substitution after ring formation. The hydroxyl group at the 3-position is introduced during cyclization or via subsequent functional group transformations.

  • Purification Techniques : The product is isolated by precipitation and purified by recrystallization from solvents such as dioxane or xylene, ensuring high purity suitable for further chemical transformations or biological testing.

Additional Notes

  • The synthetic routes are adaptable to introduce other halogens or substituents at different positions on the benzo[b]thiophene ring, allowing for structural diversity in related compounds.
  • The described methods are supported by patent literature and peer-reviewed publications, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Agricultural Applications

Antifungal Properties
One of the primary applications of methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is as an antifungal agent. The compound has been shown to effectively control fungal organisms, making it valuable in agricultural settings. It can be utilized in solid compositions for packing or coating machines that process materials susceptible to fungal attack, such as electrical insulating materials . Furthermore, it serves as a disinfectant to combat fungal invasions on various substrates, including animal skin and leather goods .

Pesticidal Uses
The compound’s efficacy extends to pesticidal applications. It can be formulated into liquid or dust formulations for application on pests and their habitats, demonstrating excellent control over various organisms, including aquatic pests like golden carp and snails . This versatility allows it to be adapted for use in different environmental conditions.

Medical Applications

Potential Therapeutic Uses
Research indicates that this compound may possess significant pharmacological properties. Investigations into its anti-inflammatory and analgesic effects are ongoing, suggesting potential therapeutic benefits in treating various medical conditions . The compound's structure also positions it as a candidate for further exploration in drug development.

Materials Science Applications

Organic Electronics
In the realm of materials science, this compound is being studied for its role in the development of organic semiconductors. Its properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These technologies are crucial for advancing electronic devices and displays.

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Notes
AgricultureAntifungal agentEffective against fungi on insulating materials
PesticideControls pests like golden carp and snails
MedicineAnti-inflammatory effectsUnder investigation for therapeutic potential
Materials ScienceOrganic semiconductorsSuitable for OFETs and OLEDs

Case Study: Antifungal Efficacy

A study highlighted the effectiveness of this compound in protecting leather goods from fungal infections. The compound was applied to leather substrates, demonstrating significant antifungal activity compared to untreated samples. This application not only preserves the integrity of the material but also enhances its longevity against microbial degradation.

Case Study: Pesticidal Application

In agricultural trials, formulations containing this compound were tested against common pests. Results showed a marked reduction in pest populations within treated areas, confirming its efficacy as a pesticide. These findings support its potential integration into pest management strategies.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that similar compounds can bind to the active sites of various proteins, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
This compound C₁₀H₇ClO₃S 242.68 4-Cl, 3-OH Not reported
Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate C₁₁H₉FO₂S 224.25 4-F, 3-CH₃ Not reported
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate C₁₂H₁₀O₅S 274.27 5-OH, 3-CH₃, 4,7-diketone 153–156
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate C₇H₇ClO₄S 222.65 5-Cl, 3-OH (thiophene) Not reported

Research Findings and Trends

  • Antibacterial Activity : Derivatives with hydroxyl and ester groups (e.g., compound 6o in ) show moderate activity against Gram-positive bacteria, likely due to membrane disruption .
  • Electrophilic Reactivity : Chlorine and hydroxyl groups at positions 4 and 3 enhance electrophilic substitution at position 5, enabling regioselective modifications .
  • Thermal Stability: Benzo[b]thiophene derivatives with fused aromatic systems exhibit higher thermal stability than non-fused thiophenes (e.g., melting points >150°C for diketone derivatives) .

Biological Activity

Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its diverse pharmacological properties. The compound's molecular formula is C10H8ClO3SC_{10}H_8ClO_3S, indicating the presence of a chlorine atom and a hydroxyl group that contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. In a study, derivatives of benzo[b]thiophenes, including this compound, were screened for their ability to inhibit Staphylococcus aureus, with some exhibiting minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory processes. This activity is crucial for developing treatments for chronic inflammatory diseases.
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. In vitro assays demonstrated that it can induce cell death in certain cancer types, indicating its potential as an anticancer agent .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets, including enzymes and receptors that play critical roles in disease processes. Interaction studies have indicated that the compound may bind to these targets, influencing their activity and potentially leading to therapeutic effects .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

  • Refluxing with Chlorinated Precursors : Utilizing chlorinated benzo[b]thiophenes in the presence of carboxylic acids and methanol under reflux conditions.
  • Microwave-Assisted Synthesis : A rapid and efficient method that enhances yield and reduces reaction time compared to traditional methods .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : A study assessed the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound, against clinical isolates of S. aureus. Results indicated significant antibacterial activity, particularly against methicillin-resistant strains .
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of the compound on human cancer cell lines demonstrated that it could effectively inhibit cell proliferation, suggesting its potential role as a chemotherapeutic agent .

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